molecular formula C21H14ClF2N3O B1623832 3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one CAS No. 217942-71-7

3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one

Cat. No.: B1623832
CAS No.: 217942-71-7
M. Wt: 397.8 g/mol
InChI Key: CRTCTLBOOPUUJU-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one (CAS: 217942-71-7) is a fluorinated quinazolinone derivative characterized by a 2-chlorophenyl group at position 3, a 6-fluoro substitution on the quinazoline core, and a 2-fluoroanilino-methyl moiety at position 2. This compound is industrially available at 99% purity and is used in research applications, though its specific biological targets remain under investigation .

Properties

IUPAC Name

3-(2-chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF2N3O/c22-15-5-1-4-8-19(15)27-20(12-25-18-7-3-2-6-16(18)24)26-17-10-9-13(23)11-14(17)21(27)28/h1-11,25H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTCTLBOOPUUJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20432708
Record name 3-(2-chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

217942-71-7
Record name 3-(2-chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20432708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is in anticancer research. Quinazolinone derivatives have been extensively studied for their ability to inhibit various cancer cell lines. Research indicates that compounds similar to 3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one exhibit cytotoxic effects against breast cancer and lung cancer cells by inducing apoptosis and inhibiting cell proliferation.

Case Study:
A study published in Journal of Medicinal Chemistry explored various quinazolinone derivatives, demonstrating that modifications at the 2-position significantly enhance anticancer activity. The specific derivative showed promising results against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, suggesting that further exploration could lead to effective therapeutic agents .

Antimicrobial Properties

Research has indicated that quinazolinone compounds possess antimicrobial properties. This particular compound's structure suggests potential effectiveness against bacterial strains, including those resistant to conventional antibiotics.

Case Study:
In a comparative study of several quinazolinone derivatives, researchers found that certain substitutions led to enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of fluorine atoms in the structure could contribute to increased potency against these pathogens .

Enzyme Inhibition

Another significant application is in enzyme inhibition studies. Quinazolinones have been identified as inhibitors of various kinases, which play crucial roles in cell signaling and proliferation.

Case Study:
A recent investigation focused on the inhibition of cyclin-dependent kinases (CDKs) by quinazolinone derivatives, including our compound of interest. The study revealed that modifications at specific positions could lead to selective inhibition of CDK2, highlighting its potential use in developing targeted cancer therapies .

Toxicological Studies

Understanding the safety profile of new compounds is essential for their development into therapeutic agents. Preliminary toxicological assessments have shown that while some quinazolinones exhibit low toxicity profiles, comprehensive studies are necessary to evaluate the long-term effects and safety in humans.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

Key Observations:

Position 2 Substituents: The 2-fluoroanilino-methyl group in the target compound differs from the styryl group in NMDA antagonists and the triazole in fungicides . Styryl and triazole groups enhance receptor selectivity (e.g., NMDA vs. AMPA receptors) or antifungal activity, respectively, suggesting the target compound’s side chain may favor interactions with amine-binding pockets. The iminindolinone group in ’s compound introduces a fused heterocycle, which may enhance cytotoxicity via DNA intercalation .

Halogenation Patterns: The 6-fluoro substitution is common in both pharmaceuticals (e.g., kinase inhibitors ) and agrochemicals (e.g., fluquinconazole ), likely improving metabolic stability and membrane permeability. 3-(2-Chlorophenyl) vs.

Aminoalkyl Side Chains: The 2-fluoroanilino-methyl group shares similarities with the diethylamino-phenyl side chain in ’s compound, which may influence solubility and blood-brain barrier penetration.

Physicochemical Properties

  • Solubility: The 2-fluoroanilino-methyl group may enhance water solubility compared to styryl or triazole derivatives, as seen in ’s diethylamino-containing compound .
  • Metabolic Stability: Fluorine at position 6 and chlorine on the phenyl ring likely reduce oxidative metabolism, extending half-life relative to non-halogenated analogs .

Biological Activity

3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. Quinazoline derivatives are known for their diverse pharmacological profiles, including antitumor, antibacterial, and anti-inflammatory properties.

  • Molecular Formula : C18_{18}H15_{15}ClF2_2N2_2O
  • Molecular Weight : 397.805 g/mol
  • LogP : 5.0024 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 46.92 Ų

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and cell signaling pathways. Notably, it has been observed to inhibit key receptors such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are crucial for tumor growth and angiogenesis.

Anticancer Activity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

Cell Line IC50 Value (µM) Reference
MCF-7 (Breast Cancer)10.0
A549 (Lung Cancer)12.0
PC3 (Prostate Cancer)9.5

These results indicate that the compound exhibits significant cytotoxicity, particularly against MCF-7 and PC3 cell lines, suggesting its potential as an anticancer agent.

Mechanistic Insights

The mechanism by which this compound exerts its anticancer effects includes:

  • Inhibition of Cell Proliferation : The compound induces cell cycle arrest at the G1 phase, preventing cells from progressing to DNA synthesis.
  • Induction of Apoptosis : Flow cytometry analyses have shown increased apoptosis in treated cancer cells, with higher annexin V positive cells observed in treated groups compared to controls .

Case Studies

  • Study on EGFR Inhibition : A recent study reported that quinazoline derivatives, including the compound , demonstrated potent inhibition of EGFR with an IC50 value of 0.35 µM. This inhibition is critical as EGFR is often overexpressed in various cancers .
  • Antioxidant Activity Assessment : The compound also exhibited notable antioxidant properties, which may contribute to its overall therapeutic efficacy by reducing oxidative stress within cancer cells .

Q & A

Q. What are the established synthetic routes for 3-(2-chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation of substituted anthranilic acid derivatives with chloroacetyl chloride, followed by cyclization and functionalization. For example, halogen-substituted quinazolinones are synthesized via nucleophilic substitution of chloromethyl intermediates with fluorinated anilines under reflux in aprotic solvents (e.g., DMF or THF). Reaction temperature (80–120°C) and stoichiometric ratios of reactants (e.g., 1:1.2 for amine-to-chloromethyl intermediates) critically impact yields. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. How are preliminary biological activities (e.g., antibacterial, antifungal) evaluated for this compound?

  • Methodological Answer : Standardized in vitro assays include:
  • Agar diffusion/broth microdilution : Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC (Minimum Inhibitory Concentration) values determined using serial dilutions (range: 0.5–128 µg/mL).
  • Enzyme inhibition : Cyclooxygenase (COX-1/COX-2) or cytochrome P450 assays to assess anti-inflammatory potential.
  • Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to rule out non-specific toxicity. Activity is benchmarked against positive controls (e.g., ciprofloxacin for antibacterial assays) .

Q. What safety protocols are recommended for handling this compound during synthesis?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE: gloves, goggles) to avoid inhalation/contact with dust.
  • Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the fluorinated and chlorinated groups.
  • Neutralize waste with 10% sodium bicarbonate before disposal. Emergency rinsing (15 min) with water is critical for skin/eye exposure .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in halogen-substituted quinazolinones?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is employed to confirm substituent positions and hydrogen-bonding networks. Key steps:
  • Crystallization : Slow evaporation from ethanol/water mixtures (3:1 v/v) at 4°C.
  • Data collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
  • Validation : R-factor (<0.05), residual electron density maps, and Hirshfeld surface analysis ensure accuracy. Disordered halogen atoms (Cl/F) require constrained refinement .

Q. How do substituent variations (e.g., chloro vs. fluoro at position 2) influence bioactivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs via:
  • Computational modeling : DFT calculations (e.g., Gaussian 09) to map electrostatic potentials and steric effects.
  • Biological assays : Parallel testing of derivatives (e.g., 2-fluoro vs. 2-chloro analogs) to correlate substituent electronegativity with target binding (e.g., bacterial DNA gyrase inhibition).
  • Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding entropy/enthalpy changes. Fluorine’s electron-withdrawing effect often enhances membrane permeability and target affinity .

Q. How can contradictory bioactivity data (e.g., variable MIC values across studies) be addressed?

  • Methodological Answer : Discrepancies arise from differences in bacterial strains, assay conditions, or compound purity. Mitigation strategies:
  • Orthogonal assays : Validate MIC results with time-kill kinetics or biofilm inhibition assays.
  • Standardized protocols : Follow CLSI (Clinical and Laboratory Standards Institute) guidelines for broth dilution (pH 7.2 ± 0.1, 37°C incubation).
  • Batch consistency : HPLC-UV (λ = 254 nm) and LC-MS (ESI+) verify compound integrity. Impurities >2% (e.g., dehalogenated byproducts) skew results .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one
Reactant of Route 2
Reactant of Route 2
3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one

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